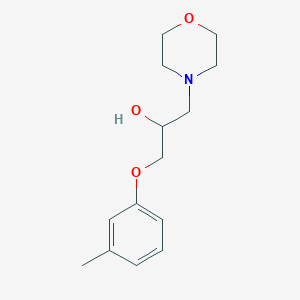![molecular formula C5H4N4OS B12124617 4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL CAS No. 5334-33-8](/img/structure/B12124617.png)
4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxithiopurinol typically involves the hydroxylation of thiopurinol. One common method includes the reaction of thiopurinol with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 6-position of the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often require a controlled temperature and pH to ensure the selective formation of oxithiopurinol.
Industrial Production Methods
Industrial production of oxithiopurinol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as crystallization and purification to obtain the final product. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxithiopurinol undergoes several types of chemical reactions, including:
Oxidation: Oxithiopurinol can be further oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-thio position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride under controlled conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various hydroxylated and substituted derivatives of oxithiopurinol, which can have different biological activities and properties .
Applications De Recherche Scientifique
Oxithiopurinol has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of xanthine oxidase and related enzymes.
Biology: Research on oxithiopurinol helps in understanding purine metabolism and its regulation.
Mécanisme D'action
Oxithiopurinol exerts its effects primarily by inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, oxithiopurinol reduces the production of uric acid, thereby lowering its levels in the blood and urine . The inhibition occurs through the binding of oxithiopurinol to the active site of xanthine oxidase, preventing the enzyme from catalyzing its normal reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used in the treatment of gout.
Thiopurinol: The parent compound of oxithiopurinol, also an inhibitor of xanthine oxidase but less potent.
Uniqueness
Oxithiopurinol is unique in its potency and specificity as an inhibitor of xanthine oxidase. Unlike allopurinol, which is converted to oxipurinol in the body, oxithiopurinol is already in its active form and does not require metabolic activation . This can lead to more predictable pharmacokinetics and potentially fewer side effects .
Propriétés
Numéro CAS |
5334-33-8 |
|---|---|
Formule moléculaire |
C5H4N4OS |
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
4-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C5H4N4OS/c10-5-7-3-2(1-6-9-3)4(11)8-5/h1H,(H3,6,7,8,9,10,11) |
Clé InChI |
KDAAPQIIYTZQEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC2=C1C(=S)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12124540.png)
![Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B12124545.png)
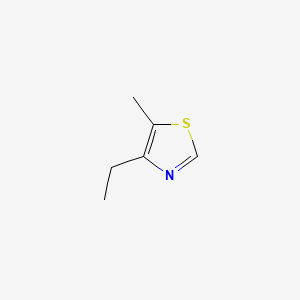
![3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12124559.png)

![4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12124570.png)
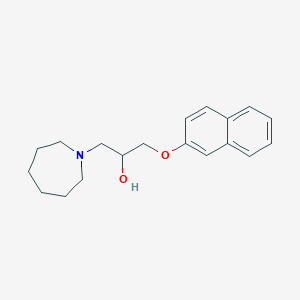

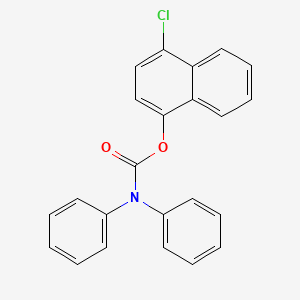

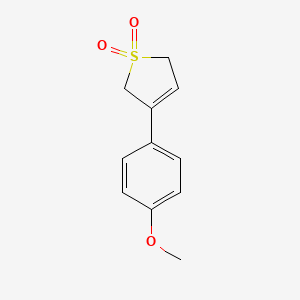
![3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12124591.png)

